molecular formula C15H13ClN2O B11018709 (2E)-3-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide

Cat. No.: B11018709
M. Wt: 272.73 g/mol
InChI Key: PKGXWDYEDFJDRT-AATRIKPKSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group and a pyridinylmethyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-pyridinemethanamine.

    Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with 4-pyridinemethanamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-3-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactions: Acts as a reactant or intermediate, participating in various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-bromophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (2E)-3-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide: Contains a fluorine atom in place of chlorine.

Uniqueness

The presence of the chlorophenyl group in (2E)-3-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide imparts unique electronic properties, influencing its reactivity and interactions compared to its bromine or fluorine analogs. This makes it particularly useful in specific synthetic applications and biological studies.

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide

InChI

InChI=1S/C15H13ClN2O/c16-14-4-2-1-3-13(14)5-6-15(19)18-11-12-7-9-17-10-8-12/h1-10H,11H2,(H,18,19)/b6-5+

InChI Key

PKGXWDYEDFJDRT-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=NC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=NC=C2)Cl

Origin of Product

United States

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